![molecular formula C13H15N3OS3 B2991471 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propanamide CAS No. 394236-07-8](/img/structure/B2991471.png)
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propanamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of both ethylsulfanyl and phenylsulfanyl groups attached to the thiadiazole ring, making it a unique and potentially valuable molecule in various scientific fields.
準備方法
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carbon disulfide under basic conditions.
Introduction of Ethylsulfanyl Group: The ethylsulfanyl group can be introduced by reacting the thiadiazole intermediate with ethyl iodide in the presence of a base such as potassium carbonate.
Attachment of Phenylsulfanyl Group: The phenylsulfanyl group can be attached through a nucleophilic substitution reaction using phenylthiol and a suitable leaving group on the thiadiazole ring.
Formation of Propanamide: The final step involves the acylation of the thiadiazole derivative with propanoyl chloride to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl groups or to convert the thiadiazole ring to a more saturated form using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
科学的研究の応用
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects can be explored in the treatment of various diseases, including infections and cancer.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
作用機序
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propanamide involves its interaction with molecular targets in biological systems. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific biological context and require further research to elucidate.
類似化合物との比較
Similar compounds to N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propanamide include other thiadiazole derivatives with different substituents. For example:
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propanamide: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfanyl)propanamide: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
These compounds may exhibit different chemical and biological properties due to the variations in their substituents, highlighting the uniqueness of this compound.
特性
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS3/c1-3-18-13-16-15-12(20-13)14-11(17)9(2)19-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAXIIDEPMAWJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C(C)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
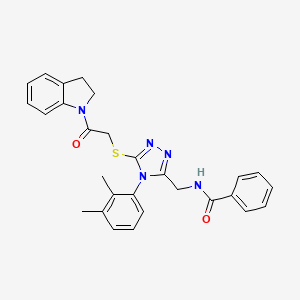
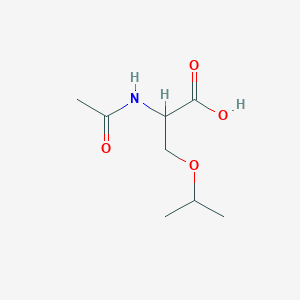
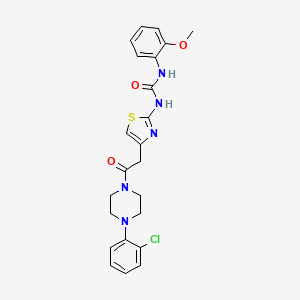
![2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2991392.png)
![N-[2-(2-Bicyclo[2.2.1]heptanyl)-6-oxopiperidin-3-yl]-2-chloroacetamide](/img/structure/B2991394.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(p-tolylthio)acetamide](/img/structure/B2991399.png)

![4-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2991402.png)
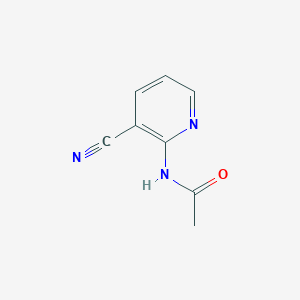
![1-[1-(4-Tert-butylbenzenesulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2991404.png)
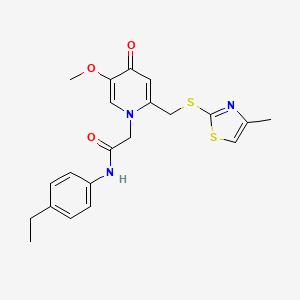
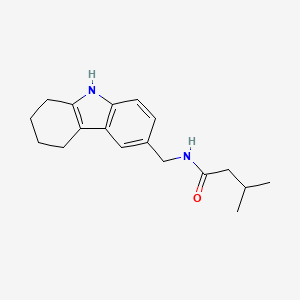
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide](/img/structure/B2991411.png)
